molecular formula C8H17NO2 B3285680 Ethyl 3-amino-4-methylpentanoate CAS No. 80914-30-3

Ethyl 3-amino-4-methylpentanoate

Cat. No. B3285680
CAS RN: 80914-30-3
M. Wt: 159.23 g/mol
InChI Key: UEXXWHOBPJEQJJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylpentanoate is an organic compound with the chemical formula C8H17NO2 . It belongs to the class of amino acid esters and is commonly used in organic synthesis and pharmaceutical research. The compound exhibits a fruity and slightly sweet odor .


Synthesis Analysis

The synthesis of Ethyl 3-amino-4-methylpentanoate involves the reaction between 3-amino-4-methylpentanoic acid (an amino acid derivative) and ethyl alcohol (ethanol) . The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as hydrochloric acid (HCl) . The esterification process results in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-methylpentanoate consists of an amino group , an ethyl ester group , and a pentanoate (valeric acid) side chain . The compound’s three-dimensional arrangement plays a crucial role in its chemical properties and reactivity .


Chemical Reactions Analysis

  • Reductive Amination : By reacting with reducing agents, it can be converted to secondary amines .

Physical And Chemical Properties Analysis

  • Odor : Fruity and slightly sweet .

Scientific Research Applications

Synthesis of Peptidyl and Amino Acid Derivatives

Ethyl 3-amino-4-methylpentanoate has been utilized in the synthesis of various peptidyl and amino acid derivatives. For instance, a study demonstrated its use in creating peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (Angelastro et al., 1992). Similarly, it has been used to synthesize orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, valuable for the creation of edeine analogs (Czajgucki et al., 2003).

Role in Chemical Communication and Sensory Analysis

Ethyl 3-amino-4-methylpentanoate is significant in chemical communication, as seen in studies involving insects. For instance, it was identified as a component of the sex pheromone in the mating behavior of certain ant species (Castracani et al., 2008). Additionally, it has been explored in the context of wine aroma, where its enantiomers contribute differently to the fruity character of wines (Lytra et al., 2015).

Application in Perfumery and Organoleptic Properties

In the field of perfumery, derivatives of ethyl 3-amino-4-methylpentanoate have been synthesized and evaluated for their organoleptic properties. Some compounds, like ethyl-3-methyl-2-oxopentanoate, exhibited strong, fresh walnut, and fruity odors (Snowden et al., 2005).

Chemoselective Deprotection and Synthesis

The compound has also been a subject in studies focusing on chemoselective deprotection, such as its use in the acylation of β-amino esters and the hydrolysis of β-amido esters. This demonstrates its versatility in chemical synthesis (Mäenpää et al., 2016).

Anticancer Research

In the field of medicinal chemistry, ethyl 3-amino-4-methylpentanoate derivatives have been explored for their potential as anticancer drugs. Organotin(IV) complexes derived from it have been synthesized and tested for their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Wine Chemistry

In wine chemistry, the enantiomers of ethyl 3-amino-4-methylpentanoate have been studied for their distribution and impact on wine aroma. Their presence in varying concentrations affects the sensory profile of different wines (Lytra et al., 2012).

Safety And Hazards

  • Environmental Impact : Dispose of ethically and follow local regulations .

properties

IUPAC Name

ethyl 3-amino-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXWHOBPJEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-methylpentanoate

CAS RN

80914-30-3
Record name Ethyl 3-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gedey, A Liljeblad, L Lázár, F Fülöp… - Tetrahedron …, 2001 - Elsevier
The enantioselectivities for the reactions of aliphatic β-substituted β-amino esters [RCH(NH 2 )CH 2 CO 2 Et with R=Me, Et, n-Pr, i-Pr, CHEt 2 , cyclohexyl and Ph] with butyl butanoate in …
Number of citations: 99 www.sciencedirect.com
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com

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